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Compound of Interest

Compound Name:
(d(CH2)51,Tyr(Me)2,Orn8)-

Oxytocin

Cat. No.: B15571294 Get Quote

Technical Support Center: FE 200440
(Barusiban)
This technical support center provides guidance for researchers, scientists, and drug

development professionals on the use of FE 200440, also known as Barusiban, in animal

studies. The focus is on understanding its safety profile and minimizing potential side effects

based on available preclinical data.

Frequently Asked Questions (FAQs)
Q1: What is FE 200440 (Barusiban) and what is its primary mechanism of action?

A1: FE 200440, or Barusiban, is a potent and selective non-peptide antagonist of the oxytocin

receptor (OTR).[1] Its primary mechanism of action is to block the binding of oxytocin to its

receptor, thereby inhibiting the downstream signaling pathways that lead to myometrial

contractions.[2] This makes it a candidate for use as a tocolytic agent to manage preterm labor.

[1]

Q2: What are the known side effects of Barusiban in animal studies?

A2: Based on published preclinical studies, primarily in pregnant cynomolgus monkeys and

rabbits, Barusiban is reported to be well-tolerated with a favorable safety profile at the doses
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tested. Multiple studies have reported no significant adverse effects on the mother or offspring.

[3][4][5] Specifically, one study involving administration to pregnant cynomolgus monkeys from

gestation day 85 until delivery found no test article-related effects in the mothers at daily

subcutaneous doses up to 2.5 mg/kg.[3] Another long-term study with continuous intravenous

infusion in pregnant cynomolgus monkeys also reported that Barusiban was well-tolerated with

no signs of toxicity.[4][5]

Q3: Has the cardiovascular safety of Barusiban been evaluated in animal models?

A3: While a dedicated cardiovascular safety pharmacology study for Barusiban is not detailed

in the available literature, a study in pregnant cynomolgus monkeys included monitoring of the

cardiovascular system in the offspring with no adverse findings.[3] For the maternal animals in

these studies, no significant cardiovascular side effects were reported.[3][4][5] For comparison,

a study on another oxytocin antagonist, atosiban, in pregnant sheep found no significant

changes in maternal or fetal cardiovascular parameters.[6]

Q4: Is there any information on the genotoxicity or carcinogenicity of Barusiban?

A4: There is no publicly available information from genotoxicity or carcinogenicity studies for

Barusiban in the reviewed literature.[7][8][9]

Q5: What is the placental transfer of Barusiban observed in animal studies?

A5: Studies in rabbits and cynomolgus monkeys have shown that there is limited placental

transfer of Barusiban. In rabbits, approximately 5% of Barusiban was transferred from maternal

to fetal blood.[10][11] In cynomolgus monkeys, the mean fetal plasma concentration of

Barusiban was about 9.1% of the maternal level.[10][11] This suggests that fetal exposure

during maternal therapy is likely to be restricted.[10]

Troubleshooting Guide
Issue: Unexpected maternal or fetal adverse events are observed during the experiment.

Troubleshooting Steps:

Verify Dosing and Administration: Double-check all calculations for dose preparation and the

administration protocol. Ensure the correct route of administration is being used as per your
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experimental design.

Review Vehicle and Formulation: Confirm that the vehicle used to dissolve Barusiban is

appropriate and is not contributing to the observed effects.

Monitor Animal Health: Implement a robust schedule for monitoring the health of the animals,

including regular observation of clinical signs, body weight, and food consumption.

Consult Toxicologist: If unexpected adverse events persist, it is advisable to consult with a

toxicologist to review the study design and findings.

Consider Species-Specific Effects: Be aware that the safety profile of Barusiban has been

primarily characterized in cynomolgus monkeys and rabbits. Effects in other species may

vary.

Issue: Lack of efficacy in suppressing uterine contractions.

Troubleshooting Steps:

Confirm Onset and Duration of Action: Barusiban has a rapid onset of action (0.5-1.5 hours)

and a long duration of action (>13-15 hours) in cynomolgus monkeys.[12] Ensure that the

timing of your observations aligns with the expected pharmacodynamics of the compound.

Evaluate Dose-Response: Barusiban's efficacy is dose-dependent. If the desired effect is not

achieved, a dose-ranging study may be necessary to determine the optimal dose for your

specific animal model and experimental conditions.

Check Compound Integrity: Ensure that the Barusiban being used is of high purity and has

been stored correctly to prevent degradation.

Data from Animal Studies
Table 1: Summary of Barusiban Dosing and Effects in Cynomolgus Monkeys

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15671092/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Objective Dosing Regimen Key Findings Reference

Pharmacokinetic and

Pharmacodynamic

Comparison

IV Bolus: 10-50

µg/kgIV Infusion: 2.5-

150 µg/kg/h

High efficacy (96-98%

inhibition of

intrauterine pressure),

rapid onset (0.5-1.5

h), and long duration

of action (>13-15 h).

3-4 times more potent

than atosiban.

[12][13]

Long-Term Treatment

of Oxytocin-Induced

Preterm Labor

Continuous IV

Infusion: 150 µg/kg/h

for ~3 weeks

Effectively suppressed

oxytocin-induced

uterine contractions

and prevented early

delivery. Well-

tolerated with no signs

of toxicity.

[4][5][14]

Evaluation of Tocolytic

Agents in Pregnant

and Neonatal

Monkeys

Daily Subcutaneous:

up to 2.5 mg/kg from

gestation day 85 until

delivery

No test article-related

effects in mothers. No

adverse findings in

offspring after a 9-

month postnatal

follow-up.

[3]

Table 2: Placental Transfer of Barusiban in Animal Models

Animal Model
Maternal-Fetal Transfer
Ratio

Reference

Rabbit ~5% [10][11]

Cynomolgus Monkey ~9.1% [10][11]

Experimental Protocols
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Protocol 1: Pharmacokinetic and Pharmacodynamic Evaluation of Barusiban in a Cynomolgus

Monkey Model of Preterm Labor

Animal Model: Pregnant cynomolgus monkeys in their third trimester (gestation day 120 ± 3).

Surgical Preparation: Implantation of telemetry units for measuring intrauterine pressure

(IUP) and electromyograms (EMGs), and infusion catheters for dosing and blood sampling.

Induction of Uterine Contractions: Oxytocin (OT) was administered to induce stable, PTL-like

uterine contractions.

Barusiban Administration:

IV Bolus: 10-50 µg/kg

IV Infusion: 2.5-150 µg/kg/h

Monitoring:

Continuous telemetric recording of IUP.

Blood sampling for pharmacokinetic analysis.

Data Analysis: Efficacy was determined by the percentage inhibition of IUP. Pharmacokinetic

parameters were calculated from plasma concentrations of Barusiban.

Reference:[13]

Protocol 2: Long-Term Treatment with Barusiban in a Cynomolgus Monkey Model of Oxytocin-

Induced Preterm Labor

Animal Model: Pregnant cynomolgus monkeys.

Surgical Preparation: Implantation of telemetry units for IUP measurement and infusion

catheters.

Experimental Design:
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Daily administration of oxytocin to induce uterine contractions.

Continuous intravenous infusion of Barusiban at 150 µg/kg/h for approximately 3 weeks.

Monitoring:

Continuous monitoring of IUP.

Daily clinical observations, food consumption, and weekly body weight measurements.

Plasma sampling to determine Barusiban concentrations.

Outcome Measures: Suppression of oxytocin-induced increases in IUP and prevention of

preterm delivery.

Reference:[4][5]
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Caption: Oxytocin Receptor Signaling and Point of Barusiban Antagonism.
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Caption: General Experimental Workflow for Preclinical Evaluation of Barusiban.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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